molecular formula C21H16ClN3O3S2 B2706491 N-(6-chloro-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide CAS No. 886937-48-0

N-(6-chloro-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide

Cat. No.: B2706491
CAS No.: 886937-48-0
M. Wt: 457.95
InChI Key: XZXHJSUROLANJH-UHFFFAOYSA-N
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Description

“N-(6-chloro-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide” is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzo[d]thiazole ring, a methylsulfonyl group, and a pyridin-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(6-chloro-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide” typically involves multi-step organic reactions. The process may include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorosubstituent: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the methylsulfonyl group: Sulfonylation reactions using reagents such as methylsulfonyl chloride in the presence of a base.

    Formation of the benzamide structure: This involves the coupling of the benzo[d]thiazole derivative with a pyridin-2-ylmethylamine under amide bond-forming conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitro or carbonyl groups, if present, converting them to amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

This compound may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It may involve:

    Molecular targets: Enzymes, receptors, or other proteins.

    Pathways: Modulation of signaling pathways, inhibition of enzyme activity, or binding to specific receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chlorobenzo[d]thiazol-2-yl)benzamide
  • 3-(methylsulfonyl)benzamide
  • N-(pyridin-2-ylmethyl)benzamide

Uniqueness

The uniqueness of “N-(6-chloro-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide” lies in its combined structural features, which may confer specific chemical reactivity and biological activity not observed in the individual similar compounds.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3S2/c1-30(27,28)17-7-4-5-14(11-17)20(26)25(13-16-6-2-3-10-23-16)21-24-18-9-8-15(22)12-19(18)29-21/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXHJSUROLANJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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